REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9](O)=O)=[CH:7][O:8][C:4]=2[CH:3]=1.[CH3:14][O-:15].[Na+].[H][H].C[OH:20]>>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH:6]([CH2:9][C:14]([OH:20])=[O:15])[CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S,S)-Et-FerroTANE
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(C(=CO2)C(=O)O)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(C(CO2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9](O)=O)=[CH:7][O:8][C:4]=2[CH:3]=1.[CH3:14][O-:15].[Na+].[H][H].C[OH:20]>>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH:6]([CH2:9][C:14]([OH:20])=[O:15])[CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S,S)-Et-FerroTANE
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(C(=CO2)C(=O)O)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(C(CO2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |